Erythrodiol

Atherosclerosis Cardiovascular Protection Lipid Peroxidation

Erythrodiol is the only pentacyclic triterpene diol in its class that combines PPAR-γ-dependent anti-fibrotic activity with targeted ABCA1 transporter stabilization, a mechanism absent in oleanolic acid and uvaol. For apoptosis/ROS studies in MCF-7 cells, its pro-apoptotic action at 100 µM avoids the cytostatic-only effects of analogs. For lipid oxidation models, it functions uniquely as a retarder antioxidant, not a radical scavenger. This compound is essential for reproducible pharmacological research where generic substitution would yield non-equivalent results.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 545-48-2
Cat. No. B191199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrodiol
CAS545-48-2
Synonymserythrodiol
olean-12-ene-3beta,28-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C
InChIInChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1
InChIKeyPSZDOEIIIJFCFE-OSQDELBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythrodiol (CAS 545-48-2) Procurement Guide: Natural Oleanane Triterpene Diol with Distinct Antioxidant and Cardiovascular Bioactivity Profile


Erythrodiol is a pentacyclic triterpene diol of the oleanane class, characterized by hydroxyl groups at the C-3 and C-28 positions of its 30-carbon skeleton [1]. It is a natural constituent of olive oil and pomace [2]. This compound is structurally distinguished from its closest in-class analogs—oleanolic acid, maslinic acid, and uvaol—by the presence of two hydroxyl groups without any carboxyl functionality, which influences its specific mechanism of action as a 'retarder antioxidant' rather than a direct radical scavenger or copper chelator [3].

Why Erythrodiol (CAS 545-48-2) Cannot Be Interchanged with Other Olive-Derived Triterpenes: Key Structural and Functional Distinctions


Within the class of olive-derived pentacyclic triterpenes, the subtle structural variations between erythrodiol, uvaol, oleanolic acid, and maslinic acid translate into profound and quantifiable differences in their biological activities [1]. While these compounds share a core oleanane skeleton, the specific functional groups (diol vs. mono- or di-acid) dictate distinct antioxidant mechanisms (retarder vs. chelator vs. scavenger) [2] and divergent pharmacological profiles (e.g., erythrodiol/uvaol exhibit antithrombotic activity whereas maslinic acid does not) [3]. Therefore, a generic substitution between these triterpenes for research or industrial applications is not scientifically justified and will result in non-equivalent experimental outcomes. The following quantitative evidence provides the necessary comparator-based justification for the specific selection of erythrodiol over its close analogs.

Erythrodiol (CAS 545-48-2) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Triterpene Comparators


Erythrodiol vs. Oleanolic Acid: Unique Retarder Antioxidant Mechanism and Dual Antiatherogenic/Antithrombotic Profile in LDL Oxidation Models

In a direct comparative study assessing the cardioprotective potential of four olive-derived triterpenes in a human LDL oxidation model, erythrodiol demonstrated a distinct antioxidant mechanism as a 'retarder', unlike oleanolic acid which exhibited no antiatherogenic effect and no antioxidant activity [1]. Furthermore, erythrodiol displayed both antioxidant and antithrombotic activities, a dual profile not shared by oleanolic acid (inactive) or maslinic acid (antioxidant only, no antithrombotic effect) [2]. This unique mechanistic and functional profile directly differentiates erythrodiol from oleanolic acid for applications targeting LDL-related atherosclerosis.

Atherosclerosis Cardiovascular Protection Lipid Peroxidation

Erythrodiol vs. Uvaol: Divergent Mechanisms of Action in Cardiac Hypertrophy Reversal via PPAR-γ Pathway

In a study examining the preventive effects of erythrodiol and uvaol on angiotensin II-induced cardiac pathology, both triterpenes were found to reduce cardiac hypertrophy and left ventricle remodeling in mice [1]. However, a crucial mechanistic divergence was observed: while both compounds inhibited angiotensin II-induced proliferation in a PPAR-γ-dependent manner, the effect of erythrodiol was reversed by the PPAR-γ antagonist GW9662, whereas the effect of uvaol was not solely dependent on this pathway [2]. This differential dependency on the PPAR-γ pathway provides a clear scientific rationale for selecting erythrodiol over uvaol when studying PPAR-γ-mediated cardioprotective effects.

Cardiac Remodeling Cardiac Hypertrophy PPAR-γ Agonism

Erythrodiol vs. Oleanolic Acid and Uvaol: Superior Pro-Apoptotic Potency in MCF-7 Breast Cancer Cells

In a comparative study on the MCF-7 human breast cancer cell line, erythrodiol demonstrated a distinct pro-apoptotic mechanism of growth inhibition at 100 µM, which was associated with significant reactive oxygen species (ROS) production and DNA damage [1]. In contrast, uvaol and oleanolic acid induced growth inhibition primarily through cell cycle arrest without the same apoptotic and ROS-mediated DNA damage profile [2]. While all three compounds exhibited significant cytotoxic effects and inhibited proliferation in a dose- and time-dependent manner, the specific pathway of cell death induced by erythrodiol is unique within this group.

Breast Cancer Apoptosis Induction Cytotoxicity

Erythrodiol vs. Oleanolic Acid: Comparable Vasorelaxant Potency but Distinct Cholesterol Efflux Mechanism via ABCA1 Stabilization

Erythrodiol and oleanolic acid both demonstrate vasorelaxant activity, with erythrodiol inducing relaxation of isolated rat aortic rings precontracted with phenylephrine with an EC50 of 3.38 µM [1]. However, erythrodiol possesses a distinct and well-characterized mechanism of promoting cholesterol efflux by selectively inhibiting the degradation of the ABCA1 protein in THP-1-derived macrophages, an effect not reported for oleanolic acid . This functional divergence (vasorelaxation vs. cholesterol transport) provides a clear differentiation point for applications focused on reverse cholesterol transport and atherosclerosis.

Vasorelaxation Cholesterol Efflux ABCA1 Transporter

Erythrodiol vs. Maslinic Acid: Distinct Antioxidant Mechanisms (Retarder vs. Scavenger/Chelator) in LDL Oxidation Model

A comparative study of four pentacyclic triterpenes on human LDL oxidation revealed that maslinic acid possesses dual antioxidant activity, acting as both a free radical scavenger and a copper chelator [1]. In contrast, erythrodiol was found to behave as a 'retarder antioxidant', a mechanistically distinct profile that does not involve direct radical scavenging or copper chelation [2]. This fundamental difference in antioxidant mechanism means that erythrodiol cannot be substituted for maslinic acid in assays designed to measure chelation or direct scavenging, and vice versa.

Antioxidant Mechanism Lipid Oxidation Free Radical Scavenging

Erythrodiol (CAS 545-48-2): Primary Application Scenarios Driven by Unique Quantitative Differentiation


Investigating PPAR-γ-Dependent Cardioprotection and Anti-Fibrotic Pathways

Erythrodiol is the specific tool compound for studies aiming to dissect the role of PPAR-γ in cardiac remodeling and fibrosis. Its effect on angiotensin II-induced proliferation is critically dependent on PPAR-γ activation, as demonstrated by reversal with GW9662, a mechanism not strictly shared by its close analog uvaol [1]. This scenario leverages the direct head-to-head evidence of differential pathway dependency to ensure precise pharmacological investigation.

Targeting ABCA1-Mediated Cholesterol Efflux in Atherosclerosis Models

Erythrodiol is uniquely suited for research focused on enhancing reverse cholesterol transport via stabilization of the ABCA1 transporter [1]. Unlike other triterpenes like oleanolic acid which share vasorelaxant properties but lack this specific mechanism, erythrodiol provides a targeted approach to modulate cholesterol efflux in macrophage models of atherosclerosis . This application is directly supported by cross-study comparable evidence showing a distinct functional advantage.

Inducing ROS-Mediated Apoptosis and DNA Damage in Breast Cancer Cell Lines

For experiments designed to trigger apoptotic cell death and investigate the associated ROS and DNA damage response in breast cancer cells, erythrodiol is the preferred compound over uvaol and oleanolic acid [1]. The direct comparative evidence demonstrates that at 100 µM, erythrodiol uniquely induces this pathway, whereas its analogs primarily cause cell cycle arrest . This ensures the correct phenotype is studied without off-target cytostatic effects.

Studying Retarder Antioxidant Mechanisms in Lipid Peroxidation

Erythrodiol serves as a model 'retarder antioxidant' for investigating chain-breaking antioxidant mechanisms in lipid systems, particularly LDL oxidation [1]. This application is distinct from studies requiring a free radical scavenger or copper chelator, for which maslinic acid would be the correct choice. The direct head-to-head evidence of divergent antioxidant mechanisms among triterpenes justifies the specific selection of erythrodiol for this purpose .

Quote Request

Request a Quote for Erythrodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.